molecular formula C12H13ClF3N3 B13597306 3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-aminehydrochloride

3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-aminehydrochloride

Cat. No.: B13597306
M. Wt: 291.70 g/mol
InChI Key: JWJPUGQYOJBEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with acetylacetone under acidic conditions to yield the pyrazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its pharmacological properties.

    Industry: Used in the development of agrochemicals and materials science for its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.

    Celecoxib: Another trifluoromethyl-containing compound used as an anti-inflammatory drug.

    Bicalutamide: Used in the treatment of prostate cancer, also contains a trifluoromethyl group.

Uniqueness

3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the pyrazole core makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C12H13ClF3N3

Molecular Weight

291.70 g/mol

IUPAC Name

3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H12F3N3.ClH/c1-7-11(16)8(2)18(17-7)10-5-3-9(4-6-10)12(13,14)15;/h3-6H,16H2,1-2H3;1H

InChI Key

JWJPUGQYOJBEBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)C(F)(F)F)C)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.